molecular formula C15H15NO3S B14604938 1-Nitro-4-phenoxy-2-(propylsulfanyl)benzene CAS No. 61167-06-4

1-Nitro-4-phenoxy-2-(propylsulfanyl)benzene

Cat. No.: B14604938
CAS No.: 61167-06-4
M. Wt: 289.4 g/mol
InChI Key: HLZKDYBALBILEH-UHFFFAOYSA-N
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Description

1-Nitro-4-phenoxy-2-(propylsulfanyl)benzene is an organic compound with a complex structure that includes nitro, phenoxy, and propylsulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-4-phenoxy-2-(propylsulfanyl)benzene typically involves multiple steps, starting with the nitration of a benzene derivative. The phenoxy and propylsulfanyl groups are introduced through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Nitro-4-phenoxy-2-(propylsulfanyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. Reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can introduce additional nitro or hydroxyl groups .

Scientific Research Applications

1-Nitro-4-phenoxy-2-(propylsulfanyl)benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Nitro-4-phenoxy-2-(propylsulfanyl)benzene involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the phenoxy and propylsulfanyl groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Nitro-4-phenoxybenzene
  • 1-Nitro-2-phenoxybenzene
  • 1-Nitro-4-(phenylmethoxy)benzene

Uniqueness

1-Nitro-4-phenoxy-2-(propylsulfanyl)benzene is unique due to the presence of the propylsulfanyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are desired .

Properties

CAS No.

61167-06-4

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

1-nitro-4-phenoxy-2-propylsulfanylbenzene

InChI

InChI=1S/C15H15NO3S/c1-2-10-20-15-11-13(8-9-14(15)16(17)18)19-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3

InChI Key

HLZKDYBALBILEH-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=CC(=C1)OC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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